molecular formula C10H11NO2 B14839376 2-Hydroxy-6-isopropoxybenzonitrile

2-Hydroxy-6-isopropoxybenzonitrile

Cat. No.: B14839376
M. Wt: 177.20 g/mol
InChI Key: JJFQTNJENIZYQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-6-(propan-2-yloxy)benzonitrile is an organic compound with the molecular formula C10H11NO2 and a molecular weight of 177.20 g/mol . This compound is known for its unique structure, which includes a hydroxy group, a propan-2-yloxy group, and a benzonitrile moiety. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-6-(propan-2-yloxy)benzonitrile can be achieved through several methods. One common approach involves the reaction of 2-hydroxybenzonitrile with isopropyl alcohol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of 2-Hydroxy-6-(propan-2-yloxy)benzonitrile may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-6-(propan-2-yloxy)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 2-oxo-6-(propan-2-yloxy)benzonitrile.

    Reduction: Formation of 2-hydroxy-6-(propan-2-yloxy)benzylamine.

    Substitution: Formation of various substituted benzonitrile derivatives depending on the substituent introduced.

Scientific Research Applications

2-Hydroxy-6-(propan-2-yloxy)benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-(propan-2-yloxy)benzonitrile involves its interaction with specific molecular targets. The hydroxy and nitrile groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The propan-2-yloxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxybenzonitrile: Lacks the propan-2-yloxy group, making it less lipophilic.

    2-Hydroxy-4-(propan-2-yloxy)benzonitrile: Similar structure but with the propan-2-yloxy group at a different position.

    2-Hydroxy-6-(methoxy)benzonitrile: Contains a methoxy group instead of a propan-2-yloxy group.

Uniqueness

2-Hydroxy-6-(propan-2-yloxy)benzonitrile is unique due to the presence of both the hydroxy and propan-2-yloxy groups, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

2-hydroxy-6-propan-2-yloxybenzonitrile

InChI

InChI=1S/C10H11NO2/c1-7(2)13-10-5-3-4-9(12)8(10)6-11/h3-5,7,12H,1-2H3

InChI Key

JJFQTNJENIZYQR-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1C#N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.